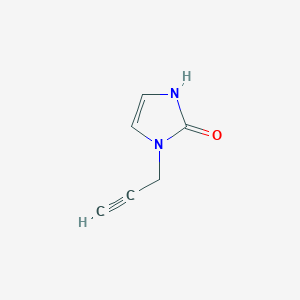
5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine
Descripción general
Descripción
5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-methylpyrazole with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar structure but differ in the position of the nitrogen atoms within the rings.
Pyrazolo[1,5-a]pyrimidines: These compounds have a fused pyrazole and pyrimidine ring system, offering different biological activities.
Uniqueness
5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine is unique due to its specific arrangement of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .
Propiedades
Número CAS |
1314354-84-1 |
|---|---|
Fórmula molecular |
C9H10N4 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-(4-methylpyrazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H10N4/c1-7-3-12-13(6-7)9-2-8(10)4-11-5-9/h2-6H,10H2,1H3 |
Clave InChI |
ABCBYUFFHVMWEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)C2=CN=CC(=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)(+)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)-phenoxy]-propionic acid propinyl ester](/img/structure/B8548335.png)

![Tert-butyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B8548350.png)
![2-Butanone, 1-chloro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3R)-](/img/structure/B8548352.png)
![cis-3-[2,6-Dimethylpiperidinyl]propylamine](/img/structure/B8548359.png)




![1-[5-Benzoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B8548397.png)
![1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine](/img/structure/B8548402.png)



